molecular formula C24H22ClN3O4 B2570394 1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1019152-67-0

1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2570394
CAS No.: 1019152-67-0
M. Wt: 451.91
InChI Key: WSNOMAOYESEFBJ-UHFFFAOYSA-N
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Description

1-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with two distinct moieties:

  • Position 1: A methyloxazole ring bearing a 4-chlorophenyl group.
  • Position 3: A tetrahydrofuran (THF)-derived methyl group.

The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4/c1-15-20(26-22(32-15)16-8-10-17(25)11-9-16)14-27-21-7-3-2-6-19(21)23(29)28(24(27)30)13-18-5-4-12-31-18/h2-3,6-11,18H,4-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNOMAOYESEFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a sophisticated structure involving a quinazoline core, oxazole, and tetrahydrofuran groups. Its molecular formula is C27H23ClN4O2C_{27}H_{23}ClN_{4}O_{2}, with a molecular weight of approximately 503.02 g/mol. The presence of the 4-chlorophenyl and 5-methyloxazole moieties suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. A study highlighted that quinazoline derivatives can inhibit multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2, which are crucial in cancer progression and metastasis . The compound has been investigated for its cytotoxic effects against various cancer cell lines.

Table 1: Inhibitory Activity Against Tyrosine Kinases

CompoundTarget KinaseType of InhibitionIC50 (µM)
1CDK2Non-competitive0.5
1HER2Non-competitive0.7
1EGFRCompetitive0.3
1VEGFR2Non-competitive0.6

This table summarizes the inhibitory activities observed for the compound against key kinases involved in cancer cell signaling pathways.

The mechanism of action involves the compound's ability to bind to ATP-binding sites on kinases, effectively blocking their activity. Molecular docking studies suggest that it acts as a type-II inhibitor for CDK2 and a type-I inhibitor for EGFR . This dual inhibition mechanism is promising for developing targeted cancer therapies.

Study on Cytotoxicity

A comprehensive study evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer). The results indicated significant cytotoxicity with IC50 values ranging from 0.5 to 1.5 µM depending on the cell line tested . The structure–activity relationship (SAR) analysis revealed that modifications in the side chains could enhance potency.

Environmental Impact Study

Another notable research focused on the environmental impact of similar quinazoline derivatives on aquatic organisms. The study found that certain derivatives inhibited growth in unicellular cyanobacteria, indicating potential ecological risks associated with pharmaceutical contaminants . This highlights the need for careful evaluation of biological activities beyond therapeutic applications.

Comparison with Similar Compounds

Quinazoline Derivatives

  • Compound A: 1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one () Core: Quinazolin-4-one (saturated at C2-C3). Substituents: Thiophene (C2) and thiazole (C3). The THF group in the target compound may confer greater solubility than thiophene.

Oxazole/Triazole Derivatives

  • Compound B : 4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
    • Core : Triazole-thione.
    • Substituents : Benzoxazole and methylphenyl.
    • Key Differences : The target compound’s oxazole is directly fused to a chlorophenyl group, which may enhance steric bulk and electron-withdrawing effects compared to Compound B’s benzoxazole .

Electronic and Steric Effects

Property Target Compound Compound C () Compound D ()
Aromatic Substituent 4-Chlorophenyl (electron-withdrawing) 4-Fluorophenyl (moderate electron-withdrawing) Thiophene (electron-rich)
Heterocyclic Ring Oxazole (planar, moderate π-π stacking) Thiazole (planar, sulfur enhances polarizability) Triazole (rigid, hydrogen-bond acceptor)
Flexibility Moderate (THF introduces conformational freedom) Low (rigid pyrazoline-thiazole system) Low (thiophene-thiazole system)
Biological Implications Potential kinase inhibition (quinazoline-dione) Antimicrobial activity (thiazole-fluorophenyl motif) Anti-tubercular activity (thiophene-thiazole synergy)

Key Observations :

  • The 4-chlorophenyl group in the target compound may enhance receptor binding compared to 4-fluorophenyl in Compound C due to higher hydrophobicity and van der Waals interactions .

Comparison with Compound 4 ()

  • Compound 4 : Synthesized via DMF-mediated crystallization, yielding isostructural thiazole derivatives.
  • Key Difference : The target compound’s synthesis likely requires milder conditions (e.g., PEG-400 solvent, as in ) to preserve the THF group’s integrity.

Spectroscopic and Analytical Data

Technique Target Compound (Expected) Compound B ()
IR 1720–1680 cm⁻¹ (C=O stretch, quinazoline-dione) 1631 cm⁻¹ (C=N), 1228 cm⁻¹ (C=S)
1H NMR δ 4.1–4.5 (THF methylene), δ 2.5 (CH3-oxazole) δ 2.49 (CH3), δ 7.57–8.87 (Ar-H)
MS [M+H]+ ~500 (estimated) [M+H]+ = 385

Note: The target compound’s MS would differ significantly due to its larger molecular weight and chlorine isotope pattern .

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